molecular formula C9H13IN2 B13003791 4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole

4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole

Cat. No.: B13003791
M. Wt: 276.12 g/mol
InChI Key: DIXWRGHPVGJXFD-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Cyclopentylmethyl Group: This can be achieved through alkylation reactions using cyclopentylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Coupling Reactions: The iodine atom can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(Cyclopentylmethyl)-3-azido-1H-pyrazole, while Suzuki-Miyaura coupling with phenylboronic acid would produce 4-(Cyclopentylmethyl)-3-phenyl-1H-pyrazole.

Scientific Research Applications

4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives.

    Industry: Used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding interactions through halogen bonding, while the cyclopentylmethyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopentylmethyl)-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and biological activity.

    3-Iodo-1H-pyrazole:

    4-(Cyclopentylmethyl)-3-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and interactions.

Uniqueness

4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole is unique due to the presence of both the cyclopentylmethyl group and the iodine atom, which confer distinct chemical properties and potential for diverse applications. The iodine atom enhances its utility in cross-coupling reactions, while the cyclopentylmethyl group can influence its biological activity and solubility.

Properties

Molecular Formula

C9H13IN2

Molecular Weight

276.12 g/mol

IUPAC Name

4-(cyclopentylmethyl)-5-iodo-1H-pyrazole

InChI

InChI=1S/C9H13IN2/c10-9-8(6-11-12-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,11,12)

InChI Key

DIXWRGHPVGJXFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=C(NN=C2)I

Origin of Product

United States

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